Methyl 6-iodoquinazoline-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7IN2O2 |
|---|---|
Molecular Weight |
314.08 g/mol |
IUPAC Name |
methyl 6-iodoquinazoline-4-carboxylate |
InChI |
InChI=1S/C10H7IN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |
InChI Key |
PTEGUDSNYNKYSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 6 Iodoquinazoline 4 Carboxylate and Analogues
Strategies for Quinazoline (B50416) Core Construction in the Context of Carboxylate and Halogenation
The formation of the quinazoline nucleus, particularly one bearing both a halogen and a carboxylate group (or its precursor), is a critical step in the synthesis of the target compound. Modern synthetic chemistry offers several powerful strategies to achieve this, moving from traditional multi-step processes to more streamlined one-pot and catalytically driven methods.
One-Pot and Multicomponent Approaches for Quinazoline Ring Formation
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinazoline derivatives from simple precursors in a single operation. amanote.com These methods are characterized by their operational simplicity, reduction of waste, and ability to rapidly generate molecular diversity.
A prominent one-pot, three-component synthesis for quinazoline-4-carboxylic acids involves the condensation of a hydrolyzed isatin derivative, an appropriate aldehyde, and ammonium acetate. bohrium.comdergipark.org.trhacettepe.edu.trdergipark.org.tr To generate the specific 6-iodo analogue, this reaction would commence with 5-iodoisatin. The isatin is first hydrolyzed in an alkaline medium to yield the sodium salt of (2-amino-5-iodophenyl)-oxo-acetic acid. This intermediate then reacts in the same pot with an aldehyde and ammonium acetate, which serves as the nitrogen source for the pyrimidine (B1678525) ring, to form the 6-iodoquinazoline-4-carboxylic acid core. dergipark.org.tr This method is notable for incorporating the C-4 carboxyl group directly from the starting material. dergipark.org.tr
Table 1: Example of a One-Pot Three-Component Reaction for Quinazoline-4-Carboxylic Acid Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Product | Reference |
| Isatin | Benzaldehyde | Ammonium Acetate | (2-amino-phenyl)-oxo-acetic acid | 2-Phenyl-quinazoline-4-carboxylic acid | dergipark.org.tr |
| 5-Iodoisatin (proposed) | Formaldehyde (or equivalent) | Ammonium Acetate | (2-amino-5-iodophenyl)-oxo-acetic acid | 6-Iodoquinazoline-4-carboxylic acid | N/A |
Cyclocondensation and Intramolecular Cyclization Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. A classic and widely used method for forming the quinazolinone ring, a close relative and precursor to quinazolines, is the condensation of anthranilic acid (or its derivatives) with a source for the remaining carbon and nitrogen atoms. researchgate.net For the target compound, 5-iodoanthranilic acid would serve as the key starting material. This can be condensed with amines and orthoesters to form the quinazolinone ring system. researchgate.net Subsequent chemical modification would be required to achieve the desired quinazoline-4-carboxylate structure.
More modern approaches utilize intramolecular cyclization strategies. One such method involves an initial copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov The resulting intermediate undergoes a ring cleavage and subsequent intramolecular cyclization, driven by aromatization, to furnish the quinazolin-4(3H)-one core under mild, oxidant-free conditions. nih.gov This highlights a sophisticated pathway where the quinazoline ring is constructed through a cascade of reactions.
Application of Modern Catalytic Systems in Quinazoline Synthesis
The synthesis of quinazolines has been significantly advanced by the use of modern catalytic systems, particularly those based on transition metals. These catalysts offer high efficiency, selectivity, and compatibility with a wide range of functional groups, including halogens. mdpi.comnih.gov
Copper-based catalysts are widely employed in various one-pot syntheses of quinazolines. For instance, CuI can catalyze the tandem reaction between 1-(2-bromophenyl)-methanamines and amidines to yield functionalized quinazolines. mdpi.com Other systems, like CuCl, have been used in multicomponent reactions involving (2-aminophenyl)methanols and aldehydes. mdpi.com
Palladium catalysts are renowned for their role in cross-coupling reactions, which can be integrated into quinazoline synthesis. nih.gov Palladium-catalyzed multicomponent reactions involving amines, isocyanides, and carbodiimides have been developed to construct complex fused quinazoline systems. nih.gov
Other transition metals have also proven effective. Manganese(I) complexes can catalyze the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with amides, offering a highly atom-economical route. mdpi.com Similarly, cobalt catalysts have been used for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles under mild, ligand-free conditions. nih.gov
Table 2: Overview of Modern Catalytic Systems in Quinazoline Synthesis
| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference(s) |
| CuI / K₃PO₄ | 1-(2-bromophenyl)methanamines, Amidines | Tandem Reaction | Functional group tolerance | mdpi.com |
| CuCl / CsOH | (2-aminophenyl)methanols, Aldehydes | One-Pot Multicomponent | Good to excellent yields | mdpi.com |
| Pd(OAc)₂ / Cs₂CO₃ | Amines, Isocyanides, Carbodiimides | Three-Component Reaction | Formation of complex fused systems | nih.gov |
| Mn(I) Complex | 2-Aminobenzyl alcohols, Amides | Acceptorless Dehydrogenative Coupling | High atom-economy | mdpi.com |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Cyclization | Ligand-free, mild conditions | nih.gov |
Introduction of the Carboxylate Moiety at the C-4 Position
The introduction of the methyl ester group at the C-4 position is a defining feature of the target molecule. Synthetic strategies typically achieve this either by direct esterification of a pre-formed carboxylic acid or by incorporating the carboxylate functionality from the very beginning of the synthetic sequence.
Direct Esterification and Transesterification Strategies
The most direct and common method for synthesizing Methyl 6-iodoquinazoline-4-carboxylate is the esterification of the corresponding 6-iodoquinazoline-4-carboxylic acid. This precursor is first synthesized using methods described in section 2.1, such as the three-component reaction starting from 5-iodoisatin. bohrium.comdergipark.org.tr
Once the quinazoline-4-carboxylic acid is obtained, a classic Fischer esterification can be performed. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), under reflux conditions. dergipark.org.tr This straightforward reaction effectively converts the carboxylic acid into its methyl ester derivative, yielding the final product. dergipark.org.trresearchgate.net This two-step sequence—building the acid-containing core followed by esterification—is a robust and widely applied strategy. bohrium.comdergipark.org.trhacettepe.edu.tr
Carboxylation of Quinazoline Precursors
The direct carboxylation of a pre-formed 6-iodoquinazoline (B1454157) at the C-4 position is a less common synthetic route. The majority of established methodologies for synthesizing quinazoline-4-carboxylates build the heterocyclic system around precursors that already contain the carboxyl group or a synthon for it. bohrium.comhacettepe.edu.trdergipark.org.tr Strategies such as the Doebner reaction or the Pfitzinger reaction for the synthesis of the related quinoline-4-carboxylic acids also rely on precursors like pyruvic acid or isatin, which embed the carboxyl functionality from the outset. nih.gov
While C-H functionalization is a rapidly advancing field in organic chemistry, its application for the direct and selective carboxylation at the C-4 position of the quinazoline ring is not a standard or frequently reported procedure. nih.gov The synthetic challenge lies in achieving high regioselectivity at the C-4 position, which is adjacent to a ring nitrogen. Therefore, the more synthetically reliable and prevalent approach remains the construction of the quinazoline ring from a starting material, such as a hydrolyzed isatin derivative, that already bears the required carboxyl group. dergipark.org.trdergipark.org.tr
Regioselective Iodination Methods at the C-6 Position of the Quinazoline Ring
The introduction of an iodine atom at the C-6 position of the quinazoline ring requires precise control to achieve the desired regioselectivity. Various halogenation protocols and precursor synthesis strategies have been developed to this end.
Halogenation Protocols for Iodoquinazoline Derivatives
Direct halogenation of the quinazoline ring system can be a straightforward approach to introduce an iodine atom. One effective method involves the treatment of a pre-existing quinazolinone derivative with an iodinating agent. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be regioselectively iodinated at the C-6 position by reaction with iodine monochloride (ICl) in acetic acid. This method offers high yields and proceeds under mild conditions without the need for a catalyst. semanticscholar.org The reaction mixture is typically stirred at room temperature, and the product is isolated by precipitation in ice-cold water. semanticscholar.org
Another approach involves the iodination of a more fundamental precursor, anthranilic acid, which is then cyclized to form the desired quinazolinone. The iodination of anthranilic acid can be achieved using reagents such as hydrogen peroxide and iodine, leading to the formation of 5-iodoanthranilic acid. researchgate.net This intermediate then serves as a building block for the construction of the 6-iodoquinazoline ring.
Precursor Synthesis (e.g., from 6-iodoquinazoline-4(3H)-one)
The synthesis of this compound often proceeds through the key intermediate, 6-iodoquinazoline-4(3H)-one. A common synthetic route to this precursor begins with the iodination of anthranilic acid. researchgate.net The resulting 5-iodoanthranilic acid is then acylated, typically with acetic anhydride, to form 2-acetamido-5-iodobenzoic acid. researchgate.net Subsequent cyclization of this intermediate, often in the presence of a dehydrating agent like phosphorus trichloride and a nitrogen source (e.g., various amines), yields the 6-iodo-2-methylquinazolin-4(3H)-one scaffold. researchgate.net
To obtain the desired 4-carboxylate functionality, the 4-oxo group of 6-iodoquinazoline-4(3H)-one (also known as 6-iodoquinazolin-4-ol) needs to be converted. A crucial step in this pathway is the chlorination of the 4-position. This is typically achieved by treating 6-iodoquinazolin-4-ol with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) or by using oxalyl chloride. guidechem.com This reaction yields 4-chloro-6-iodoquinazoline (B131391), a versatile intermediate for further modifications.
Esterification Procedures for Methyl Carboxylate Formation
Once the quinazoline ring is appropriately functionalized with an iodine atom at the C-6 position and a suitable precursor group at C-4, the next critical step is the formation of the methyl carboxylate.
A common method for the esterification of a quinazoline-4-carboxylic acid is the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, methanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction is typically heated to reflux to drive the equilibrium towards the ester product. dergipark.org.trhacettepe.edu.tr
Alternatively, the carboxylic acid can be first converted to a more reactive acid chloride. This is achieved by reacting the quinazoline-4-carboxylic acid with thionyl chloride (SOCl₂). dergipark.org.trhacettepe.edu.tr The resulting quinazoline-4-carbonyl chloride is then reacted with methanol to yield the methyl ester. This two-step process is often efficient and avoids the equilibrium limitations of the Fischer esterification. mdpi.com
Synthesis of Structural Analogues and Derivatives of this compound
The strategic placement of the iodine atom and the methyl carboxylate group on the quinazoline scaffold allows for a wide range of structural modifications, leading to the synthesis of diverse analogues and derivatives.
Variations at the C-4 Carboxylate Substituent
The methyl carboxylate group at the C-4 position can be readily modified to generate a variety of analogues. For instance, by employing different alcohols during the esterification process, a series of esters can be synthesized. Using ethanol or isopropanol (B130326) in a Fischer esterification with the corresponding quinazoline-4-carboxylic acid will yield the ethyl or isopropyl esters, respectively. dergipark.org.trhacettepe.edu.tr
Furthermore, the methyl ester can serve as a precursor for the synthesis of amides. Treatment of the methyl quinazoline-4-carboxylate with various primary or secondary amines can lead to the formation of the corresponding N-substituted quinazoline-4-carboxamides. dergipark.org.trhacettepe.edu.tr This transformation is typically achieved by first converting the carboxylic acid to the more reactive acid chloride, which then readily reacts with the amine. dergipark.org.trhacettepe.edu.tr
Modifications and Substituent Diversification at the C-6 Position via Cross-Coupling Reactions
The iodine atom at the C-6 position is a versatile handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating diverse chemical libraries for biological screening.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 6-iodoquinazoline and an organoboron compound, typically an aryl or heteroaryl boronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate. orientjchem.org This methodology has been successfully applied to 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one, demonstrating its utility in diversifying the C-6 position. orientjchem.org
Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the 6-iodoquinazoline and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method provides a direct route to alkynyl-substituted quinazolines, which are valuable intermediates for further transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 6-iodoquinazoline with an alkene to form a new carbon-carbon bond. hacettepe.edu.tr This reaction is a powerful tool for the synthesis of vinyl-substituted quinazolines. The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. semanticscholar.org
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the 6-iodoquinazoline with a wide variety of primary and secondary amines, providing access to 6-aminoquinazoline derivatives. The development of specialized phosphine ligands has been crucial for the broad applicability of this reaction. wikipedia.org
Table of Reaction Conditions for Cross-Coupling Reactions:
| Cross-Coupling Reaction | Catalyst/Reagents | Substrates | Product |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Ethylene glycol dimethyl ether | 6-Iodoquinazolinone, Aryl boronic acid | 6-Arylquinazolinone |
| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Amine base | 6-Iodoquinazoline, Terminal alkyne | 6-Alkynylquinazoline |
| Heck | Palladium catalyst, Base (e.g., Triethylamine) | 6-Iodoquinazoline, Alkene | 6-Vinylquinazoline |
| Buchwald-Hartwig | Palladium catalyst, Phosphine ligand, Base | 6-Iodoquinazoline, Amine | 6-Aminoquinazoline |
Introduction of Substituents at Other Quinazoline Ring Positions (e.g., C-2, C-7, C-8)
The functionalization of the quinazoline core at positions other than C-6 and C-4 is crucial for modulating the pharmacological and physicochemical properties of this compound analogues. Advanced synthetic methodologies have been developed to introduce a wide array of substituents at the C-2, C-7, and C-8 positions, enabling extensive structure-activity relationship (SAR) studies.
Substitution at the C-2 Position:
The C-2 position of the quinazoline ring is a common site for modification. Functionalized alkyl substituents can be introduced at this position to enhance properties such as aqueous solubility, which is a significant challenge for many lipophilic quinazoline antifolates. nih.gov A general strategy involves using a precursor like 6-(bromomethyl)-2-(acetoxymethyl)-3,4-dihydro-4-oxoquinazoline, where the acetoxy group at C-2 is converted to a chlorine atom. nih.gov This chlorinated intermediate then serves as a versatile electrophile for reaction with various nucleophiles, allowing the introduction of diverse functionalities. nih.gov Nucleophiles such as N-methylpiperazine have been successfully incorporated, leading to a significant increase in solubility. nih.gov This approach has been shown to tolerate a range of functional groups, including N, O, S, Cl, and CN, as well as larger amino and mercapto substituents. nih.gov
Another approach involves the replacement of existing groups. For instance, in the C-2 methyl series of certain quinazoline inhibitors, the glutamic acid residue has been successfully replaced by other α-amino acids. nih.gov These syntheses often involve coupling reactions, for example, between a 6-(bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline and an appropriate amino acid ester. nih.gov
Substitution at the C-7 and C-8 Positions:
The introduction of substituents at the C-7 and C-8 positions often starts from appropriately substituted precursors. For example, the synthesis of 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds begins with gallic acid, a natural material, which provides the foundational trimethoxy benzene (B151609) ring that will become the C-6, C-7, and C-8 substituted part of the quinazoline core. researchgate.net
Palladium-catalyzed cross-coupling reactions are also employed for C-C bond formation at various positions. mdpi.com For instance, Suzuki cross-coupling reactions can be used with bromo-substituted quinazolines, including 7-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline, to introduce new aryl or heterocyclic groups. mdpi.com Similarly, C-H activation strategies catalyzed by transition metals like Cobalt(III) and Rhodium(III) provide a direct method for functionalizing the carbocyclic ring of the quinazoline system, although specific regioselectivity for C-7 or C-8 can be challenging and often depends on the directing group and substrate. organic-chemistry.orgacs.orgnih.gov
Furthermore, regioselective nucleophilic aromatic substitution (SNAr) on polychlorinated quinazolines is a powerful tool. In the synthesis of afatinib, a tyrosine kinase inhibitor, 4,7-dichloro-6-nitroquinazoline serves as a key intermediate, demonstrating that the C-7 position can be activated for substitution. researchgate.net The reactivity of different positions can be controlled by reaction conditions; substitution at C-4 is generally favored, while displacing a group at C-2 often requires more forcing conditions like higher temperatures or microwave irradiation. mdpi.com
The table below summarizes various methodologies for introducing substituents at the C-2, C-7, and C-8 positions of the quinazoline ring.
| Position | Methodology | Key Reactants/Catalysts | Type of Substituents Introduced | Reference |
|---|---|---|---|---|
| C-2 | Nucleophilic Substitution | 2-chloroquinazoline intermediate, various nucleophiles (e.g., N-methylpiperazine) | Functionalized alkyl groups, N, O, S, Cl, CN containing groups | nih.gov |
| C-2 | Coupling Reactions | 6-(bromomethyl)-2-methyl-4-oxoquinazoline, amino acid esters | α-amino acids | nih.gov |
| C-7 | Suzuki Cross-Coupling | 7-bromoquinazoline, boronic acids, Pd(dppf)Cl₂ | Aryl, heteroaryl groups | mdpi.com |
| C-7 | Nucleophilic Aromatic Substitution (SNAr) | 4,7-dichloro-6-nitroquinazoline, amines | Amino groups | researchgate.net |
| C-7, C-8 | Synthesis from Substituted Precursors | Gallic acid (for trimethoxy substitution) | Alkoxy groups (e.g., methoxy) | researchgate.net |
| C-7 | Structure-Activity Relationship Studies | Introduction of nitrogen-containing heterocyclic rings, amino groups | Heterocycles, amino groups | acs.org |
Sustainable and Environmentally Benign Synthetic Approaches
In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable and environmentally benign methods for the synthesis of quinazoline derivatives. nih.govtandfonline.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of microwave irradiation, green solvents, recyclable catalysts, and catalyst-free reaction conditions.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial advantages over conventional heating methods. acs.orgresearchgate.net For quinazoline synthesis, microwave-assisted protocols lead to significant rate enhancements, shorter reaction times (often reduced from hours to minutes), and improved product yields. researchgate.netfrontiersin.orgnih.gov This technique is versatile and has been applied to various synthetic strategies, including multi-component domino reactions, Niementowski reactions, and iron-catalyzed cyclizations. acs.orgfrontiersin.orgsci-hub.cat The benefits include operational simplicity, lower energy consumption, and often cleaner product formation, which simplifies work-up procedures. nih.govfrontiersin.orgnih.gov
Use of Green Solvents:
The replacement of volatile and toxic organic solvents with environmentally friendly alternatives is a cornerstone of green chemistry. Water is considered an ideal green solvent due to its abundance, low cost, and non-toxic nature. nih.govsci-hub.cat Iron-catalyzed C-N coupling reactions for the synthesis of quinazolinone derivatives have been successfully performed in water under microwave irradiation. sci-hub.cat
Deep eutectic solvents (DES), such as those based on choline chloride and urea, represent another class of green solvents. tandfonline.comresearchgate.net They are biodegradable, have low vapor pressure, and can be used as both the solvent and catalyst in reactions. tandfonline.comresearchgate.net The synthesis of 3-substituted-quinazolin-4(3H)-ones has been achieved using DES in combination with microwave heating. tandfonline.comresearchgate.net Other biomass-derived green solvents, like eucalyptol, have also proven effective for the synthesis of quinazolinethione analogues, allowing for simple product isolation by filtration and minimizing solvent waste from chromatographic purification. nih.gov
Catalyst-Free and Recyclable Catalyst Systems:
Developing synthetic routes that eliminate the need for catalysts or utilize highly efficient, recyclable catalysts is another key aspect of sustainable synthesis. Several solvent-free and catalyst-free methods for quinazoline synthesis have been reported, often employing microwave or thermal conditions. nih.gov These one-pot, multi-component reactions offer high atom economy and simplified procedures. nih.gov
When catalysts are necessary, the focus is on using non-toxic, earth-abundant metals or developing heterogeneous catalysts that can be easily recovered and reused. Palladium-catalyzed reactions, while common, are being challenged by more sustainable alternatives. nih.gov For instance, iron is an inexpensive and environmentally benign metal, and its use in C-N coupling reactions in aqueous media is a significant advancement. sci-hub.cat Furthermore, novel magnetic nano-catalysts based on graphene oxide supported with copper have been developed. nih.gov These catalysts are highly efficient under solvent-free conditions, can be easily separated from the reaction mixture using a magnet, and can be recycled multiple times without a significant loss of activity. nih.gov Metal- and catalyst-free oxidative procedures for synthesizing quinazolinones from readily available starting materials have also been developed, highlighting a commitment to sustainable and hazard-free chemical processes. mdpi.com
The table below provides a summary of various green and sustainable approaches to quinazoline synthesis.
| Approach | Specific Method | Key Features | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Three-component domino reaction | Aldehydes, enaminones, malononitrile under MW | Short reaction time, operational simplicity, minimal environmental impact | acs.org |
| Iron-catalyzed cyclization | 2-halobenzoic acids and amidines in water with Fe catalyst under MW | Rapid, efficient, uses green solvent (water) | sci-hub.cat | |
| Green Solvents | Deep Eutectic Solvents (DES) | Choline chloride:urea DES with microwave irradiation | Biodegradable solvent, potential for reuse, avoids volatile organic solvents | tandfonline.comresearchgate.net |
| Biomass-derived solvents | Synthesis in eucalyptol | Sustainable solvent source, simple product filtration, avoids chromatography | nih.gov | |
| Sustainable Catalysis | Recyclable Nano-catalyst | Magnetic graphene oxide supported with copper | Solvent-free, easy catalyst separation and recyclability (up to 4 times) | nih.gov |
| Metal- and Catalyst-Free | Oxidative olefin bond cleavage | o-aminobenzamides and styrenes with an oxidant, no metal catalyst | Avoids perilous materials, low cost, environmentally affable | mdpi.com |
Chemical Reactivity and Transformation Studies of Methyl 6 Iodoquinazoline 4 Carboxylate
Reactivity of the C-4 Methyl Carboxylate Group
The methyl carboxylate group at the C-4 position of the quinazoline (B50416) ring is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important functional groups, such as carboxylic acids and amides.
Hydrolysis to Carboxylic Acid
The hydrolysis of the methyl ester of Methyl 6-iodoquinazoline-4-carboxylate to its corresponding carboxylic acid, 6-iodoquinazoline-4-carboxylic acid, is a common and crucial transformation. This reaction is typically carried out under basic conditions, for instance, by refluxing the ester with a solution of sodium hydroxide (B78521) in a mixture of isopropanol (B130326) and water. The resulting carboxylic acid is a key intermediate for the synthesis of various derivatives, including amides, by subsequent coupling reactions.
While specific literature on the hydrolysis of this compound is not extensively detailed, the general principles of ester hydrolysis are well-established. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which is then protonated to form methanol. Acidification of the reaction mixture subsequently protonates the carboxylate salt to yield the final carboxylic acid product.
A study on the hydrolysis of a structurally similar compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, demonstrated that the reaction can be effectively carried out by refluxing in a mixture of isopropanol and an aqueous solution of sodium hydroxide. mdpi.com
Amidation and Other Nucleophilic Acyl Substitution Reactions
The methyl carboxylate group can be directly converted into an amide through aminolysis, or more commonly, the parent carboxylic acid (obtained from hydrolysis) is activated and then reacted with an amine. Direct amidation of the ester can be challenging and may require harsh conditions or specific catalysts.
A more conventional and efficient approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by an amidation reaction. The carboxylic acid can be activated using various coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like Hünig's base (N,N-diisopropylethylamine), to facilitate the formation of the amide bond with a primary or secondary amine. This method is highly efficient and generally proceeds under mild conditions, providing good to excellent yields of the corresponding 6-iodoquinazoline-4-carboxamides. nih.govresearchgate.net
The synthesis of various quinazoline-4-carboxamides has been reported through the reaction of the corresponding quinazoline-4-carbonyl chloride with different aliphatic and aromatic amines. nih.gov This indicates that the methyl ester can be hydrolyzed to the carboxylic acid, which is then converted to the more reactive acyl chloride to facilitate amidation.
Reactions Involving the C-6 Iodine Substituent as a Functional Handle
The iodine atom at the C-6 position of the quinazoline ring serves as an excellent functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing molecular complexity and building diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The C-6 iodo substituent of this compound readily participates in these transformations.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the C-6 position and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is highly valuable for the synthesis of alkynyl-substituted quinazolines, which are important precursors for various heterocyclic compounds.
The Heck coupling reaction enables the arylation or vinylation of alkenes. nih.govresearchgate.netresearchgate.net In this reaction, the C-6 iodo group of the quinazoline would react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the corresponding 6-alkenylquinazoline derivative.
Below is an interactive data table summarizing the general conditions for these palladium-catalyzed cross-coupling reactions as applied to haloquinazolines.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 80 °C (MW) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | NEt₃ | DMF | 50 °C |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | Acetonitrile | 100 °C |
This table represents typical conditions for related haloquinazolines and serves as a general guideline. Specific conditions for this compound may vary.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. The quinazoline ring itself is electron-deficient, which can facilitate SNAr reactions. However, the reactivity of the C-6 iodo substituent towards SNAr is generally lower compared to halogens at the C-4 position of the quinazoline ring, which is more activated by the adjacent nitrogen atom. mdpi.com
While direct SNAr of the C-6 iodine by common nucleophiles may require harsh conditions, specialized SNAr reactions, such as directed SNAr, have been reported for ortho-iodobenzamides, suggesting that under specific conditions, substitution of the iodine might be achievable. rsc.org
Reductive Dehalogenation Strategies
Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This transformation can be useful for the synthesis of 6-unsubstituted quinazoline derivatives from their 6-iodo counterparts. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.
Electrophilic and Nucleophilic Reactions of the Quinazoline Heterocycle
The reactivity of the quinazoline ring is characterized by a nuanced interplay of its electron-deficient pyrimidine (B1678525) ring and the attached benzene (B151609) ring. The nitrogen atoms in the pyrimidine ring deactivate it towards electrophilic attack, while making the carbon atoms, particularly at positions 4 and 2, susceptible to nucleophilic attack.
Electrophilic Reactions:
Electrophilic aromatic substitution on the quinazoline ring system is generally challenging due to the deactivating effect of the pyrimidine moiety. When such reactions do occur, they preferentially take place on the benzene ring. For quinazoline itself, nitration is a known electrophilic substitution, yielding 6-nitroquinazoline. nih.gov The expected order of reactivity for electrophilic attack on the benzene ring of quinazoline is positions 8 > 6 > 5 > 7. nih.gov
In the case of this compound, the presence of the electron-withdrawing carboxylate group at position 4 and the deactivating iodo group at position 6 would further disfavor electrophilic substitution on the benzene ring. However, if forced under harsh conditions, substitution would likely occur at the 8-position, which is the most activated position in the benzene ring.
Nucleophilic Reactions:
The quinazoline nucleus is highly susceptible to nucleophilic attack, especially at the C4 position, due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). mdpi.com This reactivity is a cornerstone of quinazoline chemistry, allowing for the introduction of a wide array of substituents. While this compound does not have a typical leaving group at the 4-position, the principles of nucleophilic aromatic substitution (SNAr) on related 4-haloquinazolines are highly relevant.
Numerous studies have demonstrated the regioselective substitution of a chlorine atom at the 4-position of 2,4-dichloroquinazolines by various nucleophiles, including anilines, benzylamines, and aliphatic amines. mdpi.comnih.gov The higher electrophilicity of the C4 carbon, as supported by DFT calculations showing a higher LUMO coefficient, makes it the preferred site for nucleophilic attack over the C2 position. mdpi.com
Furthermore, the iodo group at the 6-position can be replaced by various nucleophiles through palladium-catalyzed cross-coupling reactions, which are a form of nucleophilic substitution on an sp2 carbon. These reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds.
Table 1: Representative Nucleophilic Substitution Reactions on the Quinazoline Core
| Reaction Type | Reagent and Conditions | Product Type | Reference(s) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-quinazoline-4-carboxylate | nih.govmdpi.com |
| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenyl-quinazoline-4-carboxylate | mdpi.commasterorganicchemistry.com |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-quinazoline-4-carboxylate | nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-quinazoline-4-carboxylate | nih.gov |
Cycloaddition Reactions Involving the Quinazoline System
Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic systems. The quinazoline ring, particularly in its quinazolinone form, can participate in such transformations. While direct cycloaddition on the aromatic quinazoline core of this compound is not commonly reported, related quinazolinone derivatives have been shown to undergo dipolar cycloaddition reactions.
For instance, a zwitterionic intermediate generated in situ from 3-amino-2-chloromethyl-4(3H)-quinazolinone has been shown to react with various dipolarophiles, such as N-arylmaleimides, to yield complex fused heterocyclic systems. nih.gov This suggests that if this compound were to be converted to a suitable quinazolinone derivative, it could potentially undergo similar cycloaddition reactions.
Another approach involves the [4+2] cycloaddition (Diels-Alder reaction). While the quinazoline ring itself is not a typical diene or dienophile, theoretical studies and some experimental evidence on related nitrogen heterocycles suggest that under specific conditions or with appropriate activation, parts of the heterocyclic system could participate in cycloaddition reactions. Cobalt-catalyzed [4+2] cycloaddition of imines with dioxazolones has been reported for the synthesis of quinazolines. nih.gov
Table 2: Potential Cycloaddition Reactions Based on Related Quinazoline Systems
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Reference(s) |
| [3+2] Dipolar Cycloaddition | Quinazolinone-derived zwitterion | N-Arylmaleimide | Pyrrolopyridazinoquinazoline | nih.gov |
| [4+2] Cycloaddition | Cobalt-complexed imine | Dioxazolone | Substituted Quinazoline | nih.gov |
Oxidation and Reduction Chemistry of the Quinazoline Core
The quinazoline core can undergo both oxidation and reduction, leading to a variety of functionalized products.
Oxidation:
The oxidation of the quinazoline ring can lead to the formation of quinazolinones or cleavage of the pyrimidine ring, depending on the oxidant and reaction conditions. Oxidation of quinazoline with hydrogen peroxide in dilute acid has been reported to yield 3,4-dihydro-4-oxoquinazoline. nih.gov More potent oxidizing agents, such as chromium trioxide, have been used to convert benzyl-substituted fused quinazolines to their corresponding benzoyl derivatives. acgpubs.org In some cases, unexpected oxidation products can be formed, highlighting the complex nature of these reactions. acgpubs.org The pyrimidine nucleus can be susceptible to hydrolysis and ring-opening under certain oxidative conditions. mdpi.com For this compound, controlled oxidation could potentially introduce a carbonyl group at the 4-position, transforming it into a quinazolinone derivative.
Reduction:
The pyrimidine ring of the quinazoline system is readily reduced. Catalytic hydrogenation of 4(3H)-quinazolinones using palladium or platinum oxide has been shown to produce the corresponding 1,2-dihydro derivatives. nih.gov The use of reducing agents like sodium amalgam can lead to the 1,2,3,4-tetrahydroquinazoline, while lithium aluminum hydride and sodium borohydride (B1222165) can yield both 3,4-dihydro and 1,2,3,4-tetrahydroquinazoline. nih.gov For this compound, the ester group at the 4-position would also be susceptible to reduction by strong reducing agents like lithium aluminum hydride. Selective reduction of the heterocyclic core while preserving the ester and iodo functionalities would require careful selection of the reducing agent and reaction conditions.
Table 3: Representative Oxidation and Reduction Reactions of the Quinazoline Core
| Reaction Type | Reagent and Conditions | Product Type | Reference(s) |
| Oxidation | Hydrogen Peroxide, dilute acid | 3,4-Dihydro-4-oxoquinazoline | nih.gov |
| Oxidation | Chromium Trioxide | Benzoyl-substituted quinazoline | acgpubs.org |
| Reduction | Palladium/Platinum Oxide, H2 | 1,2-Dihydro-4(3H)-quinazolinone | nih.gov |
| Reduction | Sodium Amalgam | 1,2,3,4-Tetrahydroquinazoline | nih.gov |
| Reduction | LiAlH4 / NaBH4 | 3,4-Dihydro- and 1,2,3,4-Tetrahydroquinazoline | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of the Quinazoline (B50416) Core Architecture on Structural Interactions
The quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is considered a "privileged scaffold" in drug discovery. mdpi.comnih.gov This designation stems from its ability to interact with a wide range of biological targets, often serving as a foundational structure for potent inhibitors, particularly of protein kinases. mdpi.commdpi.commdpi.com
The structural integrity of the quinazoline core is paramount for its biological function. The arrangement of its nitrogen atoms at positions 1 and 3 is crucial for forming key interactions within the ATP-binding sites of many kinases. nih.govresearchgate.net For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the N-1 atom of the quinazoline ring typically forms a critical hydrogen bond with the backbone amine of a methionine residue (e.g., Met793) in the hinge region of the kinase. nih.govresearchgate.net The 4-anilino-quinazoline moiety, a common feature in many EGFR inhibitors, orients itself in the back of the hinge region, allowing for these crucial interactions. nih.gov The planar, aromatic nature of the bicyclic system facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues within the binding pocket, further anchoring the molecule to its target. nih.gov This inherent ability to form multiple, high-affinity interactions underscores the importance of the quinazoline core as a foundational element for molecular recognition.
Contribution of the C-4 Carboxylate Group to Activity Profiles
Substituents at the C-4 position of the quinazoline ring play a decisive role in modulating the compound's biological activity and selectivity. nih.govnih.gov While many well-known quinazoline-based inhibitors feature an amino group at this position, the introduction of a carboxylate group, as in Methyl 6-iodoquinazoline-4-carboxylate, presents a different set of interaction possibilities.
Impact of C-6 Iodine Substitution on Molecular Recognition and Functional Modulation
Halogen substitution is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical properties and target affinity. The introduction of an iodine atom at the C-6 position of the quinazoline ring has several significant impacts.
Secondly, the iodine atom can participate in specific, highly directional interactions known as halogen bonds. This is a non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. These interactions can be as strong as conventional hydrogen bonds and contribute significantly to binding affinity and selectivity. The C-6 position often extends into solvent-accessible areas or specific sub-pockets of a binding site, making it a strategic location for introducing substituents that can form additional favorable interactions. nih.gov However, in some specific SAR studies, an iodo-group at C-6 has been found to be detrimental to activity, highlighting the target-specific nature of such modifications. nih.gov
Systematic Evaluation of Substituent Effects at Key Positions (C-2, C-4, C-6, C-7)
The biological activity of quinazoline derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Systematic SAR studies have elucidated the roles of various positions, particularly C-2, C-4, C-6, and C-7.
| Position | Favorable Substituents/Effects | Unfavorable Substituents/Effects | Citation(s) |
| C-2 | Small lipophilic groups (e.g., methyl), phenyl groups, or thioalkyl fragments can increase activity. | Bulky groups can lead to steric hindrance. | nih.govnih.gov |
| C-4 | Often substituted with anilino groups for kinase inhibition; lipophilic character can be beneficial. | The effect is highly target-dependent; substitutions can decrease activity if they clash with the binding site. | nih.govnih.govnih.gov |
| C-6 | Halogens (e.g., iodine, bromine), nitro groups, and electron-releasing fragments can enhance potency. | Can be detrimental depending on the specific target and binding pocket. | nih.govnih.govnih.govnih.gov |
| C-7 | Electron-donating groups and morpholinoalkoxy linkers can increase activity by forming additional H-bonds. | Modifications at C-7 can alter the binding mode compared to other derivatives. | nih.govnih.gov |
For instance, in the development of EGFR inhibitors, the introduction of electron-donating groups at the C-6 and C-7 positions, such as dimethoxy or dimorpholinoalkoxy groups, was found to be favorable for inhibitory activity. nih.gov Conversely, for BCRP inhibitors, a phenyl group at the C-2 position was found to be essential, while meta-substituents on the C-4 anilino ring were preferred over ortho-substituents. nih.gov The substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 has been shown to significantly improve antibacterial activity. nih.gov These findings collectively demonstrate that a systematic, multi-positional approach is necessary to optimize the activity of quinazoline scaffolds for a specific biological target.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's properties—such as potency, selectivity, or metabolic stability—while retaining its fundamental biological activity. This involves substituting a functional group with another that has similar steric and electronic characteristics.
Within the this compound scaffold, several bioisosteric replacements could be envisioned to probe the SAR:
C-6 Iodine: The iodine atom could be replaced with other halogens (Br, Cl, F) to modulate lipophilicity and halogen bonding potential. Non-classical bioisosteres like a cyano (-CN) or ethynyl (-C≡CH) group could also be explored, as these can act as hydrogen bond acceptors and maintain a similar linear geometry.
C-4 Methyl Carboxylate: The ester could be replaced with other groups capable of acting as hydrogen bond acceptors or donors. Common bioisosteres for a carboxylic acid ester include amides (e.g., -CONH2, -CONHCH3), tetrazoles, or small heterocyclic rings. These changes can dramatically alter the hydrogen bonding capacity and metabolic stability of the compound.
Quinazoline Core: In a more drastic modification known as "scaffold hopping," the entire quinazoline core could be replaced with another bicyclic heteroaromatic system, such as quinoline, quinoxaline, or pyrazolopyrimidine, to explore novel chemical space and intellectual property. nih.gov For example, replacing a benzene ring with a pyrazole was well tolerated in one series of 4(3H)-quinazolinone antibacterials. acs.org
Pharmacophore Development and Lead Optimization Strategies for Quinazoline Derivatives
Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov For quinazoline derivatives, a typical pharmacophore model for kinase inhibition includes:
A hydrogen bond acceptor feature corresponding to the N-1 atom of the quinazoline ring.
An aromatic ring feature for the quinazoline core itself to engage in π-stacking.
A hydrophobic/aromatic feature for the substituent at the C-4 position.
Additional acceptor/donor or hydrophobic features corresponding to substituents at positions like C-6 and C-7.
Once a pharmacophore model is established and validated, it serves as a template for lead optimization. mdpi.com Strategies include:
Virtual Screening: Using the pharmacophore model to search large chemical databases for novel scaffolds that match the required features. nih.gov
3D-QSAR (Quantitative Structure-Activity Relationship): Building computational models that correlate the 3D properties of the molecules with their biological activity to predict the potency of newly designed analogs.
Structure-Based Design: Utilizing the crystal structure of the target protein in complex with a quinazoline inhibitor to guide modifications. This allows for the rational design of new substituents that can exploit specific interactions within the binding pocket to enhance affinity and selectivity.
These computational approaches, combined with systematic synthesis and biological evaluation, enable the refinement of initial hits like this compound into highly potent and selective clinical candidates.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can elucidate electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, balancing accuracy with computational cost. duke.edu For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and analyze electronic properties. mdpi.com These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.netcoventry.ac.uk
Furthermore, DFT is used to calculate key quantum chemical parameters that describe the molecule's reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. Other descriptors, including electronegativity, hardness, softness, and electrophilicity, are also derived from these calculations to predict the chemical behavior of the compound. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net
In an MEP map, different colors represent varying electrostatic potential values. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. numberanalytics.com For a molecule like Methyl 6-iodoquinazoline-4-carboxylate, these negative regions are expected to be localized around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the carboxylate group, indicating these are likely sites for hydrogen bonding and interaction with positive centers. researchgate.net Conversely, regions with a positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. numberanalytics.com These are often found around hydrogen atoms. The MEP analysis thus provides crucial insights into how the molecule will interact with other molecules, including biological receptors. researchgate.net
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to understand the energy barriers between them. nih.govnih.gov This exploration of the potential energy landscape is crucial for understanding how a molecule might bind to a receptor. nih.gov
For quinazoline-related structures, computational methods can be used to scan the potential energy surface by systematically rotating flexible bonds (dihedral angles). researchgate.net This process generates a landscape that maps the molecule's energy as a function of its geometry, revealing the most stable conformers (local minima) and the transition states that connect them. The identification of these low-energy structures is a critical step before performing molecular docking, as it ensures that the most likely bioactive conformation is considered.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.govresearchgate.net
Molecular docking simulations have been extensively used to predict how iodoquinazoline derivatives bind to various biological targets. These studies are crucial for understanding the specific interactions that stabilize the ligand-receptor complex. For instance, derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR), a well-known target in cancer and antimicrobial therapy. nih.govnih.govmdpi.comrjpbr.com
Docking studies reveal the precise binding mode, showing which amino acid residues in the receptor's active site interact with the ligand. Common interactions for quinazoline derivatives include:
Hydrogen Bonds: Formed between the nitrogen and oxygen atoms of the quinazoline core and polar residues in the active site.
Hydrophobic Interactions: The aromatic quinazoline ring often engages in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov
Halogen Bonds: The iodine atom at the 6-position can form specific halogen bonds, which are increasingly recognized as important for binding affinity.
These predicted binding modes provide a structural hypothesis for the compound's activity and guide the design of new derivatives with improved binding characteristics.
Beyond predicting the binding pose, docking programs also calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.govdergipark.org.tr This score reflects the stability of the ligand-receptor complex; a more negative value typically indicates a stronger and more stable interaction. researchgate.net
For various iodoquinazoline derivatives, docking studies have yielded binding energy values against several protein targets, which often correlate well with experimental biological data such as IC50 values. nih.gov For example, studies on 2,4-disubstituted-6-iodoquinazoline derivatives targeting proteins like carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and DHFR have shown strong binding affinities, aligning with their observed anticancer and antimicrobial activities. nih.govresearchgate.net These energetic assessments are vital for ranking potential drug candidates and prioritizing them for synthesis and further experimental testing. rsc.org
Table 1: Predicted Binding Affinities of Iodoquinazoline Derivatives Against Various Protein Targets
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-alkyl substituted iodoquinazolines | VEGFR-2 | -99.50 to -110.10 | Cys919, Glu885, Asp1046 |
| N-alkyl substituted iodoquinazolines | EGFRT790M | -82.77 (Erlotinib ref.) | Cys797, Met793, Thr854 |
| 2,4-disubstituted-6-iodoquinazolines | Carbonic Anhydrase XII (CAXII) | Not specified | Not specified |
| 2,4-disubstituted-6-iodoquinazolines | Dihydrofolate Reductase (DHFR) | Not specified | Not specified |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations offer a powerful lens to examine the conformational stability and dynamic behavior of quinazoline derivatives when interacting with biological targets. researchgate.net These simulations can predict how a molecule like this compound and its analogs behave in a physiological environment over time.
For instance, MD simulations have been employed to study the stability of quinazoline derivatives within the active sites of enzymes like epidermal growth factor receptor (EGFR). researchgate.netnih.gov By calculating the Root-Mean-Square Deviation (RMSD) of the molecule's atoms over the simulation period, researchers can assess the stability of the ligand-protein complex. A stable RMSD value suggests that the compound remains bound in a consistent conformation, which is a desirable trait for a potential inhibitor. researchgate.net
In studies of related quinazoline-2,4,6-triamine derivatives, MD simulations lasting 100 nanoseconds were used to confirm the stability of the compounds in the EGFR-TK binding site. nih.gov Similarly, simulations on 6-bromo quinazoline derivatives helped to evaluate their conformational stability within the EGFR receptor. researchgate.net These studies highlight the importance of MD simulations in validating docking results and understanding the dynamic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of quinazoline scaffolds to their targets. researchgate.netnih.gov
A recent 2025 study on quinazoline derivatives bearing amino acids also utilized molecular dynamics to reveal that water-mediated interactions can significantly stabilize the binding of the compound to its target, in this case, PD-L1. nih.gov This underscores the nuanced understanding that MD simulations can provide regarding the stability of ligand-receptor complexes.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazoline derivatives, 3D-QSAR models have been instrumental in designing and predicting the potency of new therapeutic agents. nih.gov
These models are built using a set of molecules with known activities, known as a training set. Statistical methods are then used to derive a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their activity. For a series of quinazoline-4(3H)-one analogs targeting EGFR, robust 3D-QSAR models were developed. The quality of these models was validated internally and externally, showing a strong predictive correlation. nih.gov
Key findings from QSAR studies on quinazoline-based inhibitors have provided valuable insights for lead optimization. For example, a 2013 study on 6-arylquinazolin-4-amines as kinase inhibitors generated reliable 3D-QSAR models with high correlation coefficients (R²) and predictive abilities (Q²). nih.gov The contour maps generated from these models can guide medicinal chemists in modifying the structure of this compound to enhance its desired biological activity by indicating regions where steric bulk, electrostatic interactions, or other properties should be altered.
QSAR models have demonstrated that factors like polarizability, surface tension, torsion energy, and the number of hydrogen bond donors can significantly influence the inhibitory activity of related compounds. mdpi.com The predictive power of these models allows for the screening of virtual compounds, saving time and resources in the drug discovery process.
Virtual Screening Methodologies for Library Design and Prioritization
Virtual screening is a computational method used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov This approach is fundamental in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.
For scaffolds related to this compound, virtual screening has been effectively used to identify potent inhibitors for various targets, including kinases like EGFR. nih.gov The process often starts with the creation of a virtual library of compounds, which can be designed based on a core structure and then diversified with different substituents.
One common approach involves structure-based virtual screening, where molecular docking is used to predict the binding mode and affinity of compounds to a target's three-dimensional structure. For instance, in the design of 6-methylquinazolin-4(3H)-one derivatives, a virtual library of approximately 175,000 compounds was built and screened against the BRD9 bromodomain using molecular docking. cnr.it
Another technique is pharmacophore-based virtual screening. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model is then used as a filter to screen compound libraries. mdpi.com Studies on 6-arylquinazolin-4-amines have successfully used pharmacophore models to understand structure-activity correlations and guide the design of new inhibitors. nih.gov The combination of these virtual screening methodologies allows for the efficient design of focused libraries and the prioritization of candidates with the highest potential for development. nih.govcnr.it
Advanced Spectroscopic and Analytical Characterization of Methyl 6 Iodoquinazoline 4 Carboxylate and Derivatives
Chromatographic Techniques for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methyl 6-iodoquinazoline-4-carboxylate. It is instrumental in assessing the purity of the synthesized compound and for monitoring the progress of chemical reactions. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection.
For the analysis of quinazoline (B50416) derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, such as C18-silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of a compound is influenced by its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
While specific experimental data for this compound is not extensively available in the public domain, a representative HPLC analysis can be illustrated based on methods used for structurally similar radioiodinated quinazoline derivatives. The following table provides a hypothetical yet plausible set of HPLC parameters and expected retention times for this compound and a potential derivative. It is important to note that these values are illustrative and would need to be determined empirically for the specific compound and HPLC system.
| Compound | Hypothetical Retention Time (min) | Mobile Phase | Column | Flow Rate (mL/min) | Detection Wavelength (nm) |
|---|---|---|---|---|---|
| This compound | 15.8 | Acetonitrile:Water (60:40) with 0.1% TFA | C18, 4.6 x 250 mm, 5 µm | 1.0 | 254 |
| Ethyl 6-iodoquinazoline-4-carboxylate | 17.2 | Acetonitrile:Water (60:40) with 0.1% TFA | C18, 4.6 x 250 mm, 5 µm | 1.0 | 254 |
The slight increase in retention time for the ethyl ester derivative is anticipated due to its increased lipophilicity compared to the methyl ester, leading to a stronger interaction with the C18 stationary phase. The use of a UV detector set at 254 nm is appropriate for aromatic compounds containing a quinazoline ring system.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. This compound, being a moderately sized molecule, can be analyzed by GC-MS, providing valuable information about its molecular weight and fragmentation pattern.
In the GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
The fragmentation pattern of this compound under electron impact ionization is expected to be influenced by the quinazoline core, the iodo substituent, and the methyl carboxylate group. Key fragmentation pathways for related quinoline-4-carboxylic acid esters often involve the loss of the ester group or parts of it. The presence of iodine, a heavy halogen, would also lead to characteristic isotopic patterns and fragment ions.
A hypothetical fragmentation pattern for this compound is presented in the table below. This is based on general fragmentation rules for aromatic esters and iodo-substituted compounds.
| Fragment Ion (m/z) | Proposed Structure/Fragment Lost | Significance |
|---|---|---|
| 314 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. |
| 283 | [M - OCH3]+ | Loss of the methoxy (B1213986) radical from the ester group. |
| 255 | [M - COOCH3]+ | Loss of the entire carbomethoxy group. |
| 187 | [M - I]+ | Loss of the iodine atom. |
| 127 | [I]+ | Characteristic ion for iodine-containing compounds. |
The molecular ion peak at m/z 314 would confirm the molecular weight. The loss of the methoxy group (m/z 283) and the entire methyl carboxylate group (m/z 255) are common fragmentation pathways for methyl esters. The presence of a peak at m/z 127 would be a strong indicator of an iodine-containing compound.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by weight of each element present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its empirical formula and purity.
For this compound, the molecular formula is C₁₀H₇IN₂O₂. The theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), iodine (I), nitrogen (N), and oxygen (O).
The calculated elemental composition for this compound is presented in the following table.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 38.25 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.25 |
| Iodine | I | 126.904 | 1 | 126.904 | 40.42 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 8.92 |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.19 |
| Total | 314.082 | 100.00 |
Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the successful synthesis and purity of this compound.
Applications of Methyl 6 Iodoquinazoline 4 Carboxylate in Advanced Organic Synthesis
Methyl 6-iodoquinazoline-4-carboxylate as a Versatile Building Block for Complex Heterocycles
The utility of the 6-iodoquinazoline (B1454157) framework, a core component of this compound, is demonstrated in its application as a foundational scaffold for constructing elaborate, fused heterocyclic systems. The carbon-iodine bond at the C-6 position is a key reactive site, enabling the annulation of additional rings onto the quinazoline (B50416) structure.
Research on analogous compounds, such as 6-iodo-2-thienylquinazolin-4(3H)-one, has shown that the 6-iodo substituent is instrumental in the synthesis of fused polycyclic molecules. Through multi-step synthetic sequences, this core can be elaborated into complex structures like 1,2,4-triazino[3,4-c]quinazolines and benzimidazo[1,2-c]quinazolines. researchgate.net These transformations highlight the potential of the 6-iodoquinazoline skeleton to serve as a linchpin in the assembly of novel, multi-ring heterocyclic architectures with potential applications in medicinal chemistry and materials science. The presence of the methyl carboxylate group at the C-4 position in this compound offers an additional, orthogonal handle for further synthetic manipulation, enhancing its versatility as a building block.
Precursor for the Synthesis of Diverse Quinazoline Libraries through Directed Functionalization
The dual functionality of this compound makes it an ideal precursor for generating diverse libraries of quinazoline derivatives. The C-6 iodo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is a prime example of a method used to functionalize the 6-position of the quinazoline ring. nih.gov This palladium-catalyzed reaction efficiently couples the aryl iodide with a wide variety of organoboron reagents, allowing for the introduction of diverse aryl and heteroaryl substituents at this position. orientjchem.orgorganic-chemistry.org This strategy has been successfully applied to closely related 6-iodoquinazolinone cores to produce libraries of 6-aryl-quinazolines. orientjchem.org The reaction proceeds with high efficiency and tolerates a broad range of functional groups on the boronic acid coupling partner, enabling systematic variation of the substituent at the C-6 position.
The following table details representative Suzuki-Miyaura coupling reactions performed on a similar 6-iodoquinazolinone substrate, illustrating the method's utility for creating a library of analogs.
| 6-Iodoquinazoline Substrate | Aryl Boronic Acid Partner | Catalyst/Conditions | Resulting 6-Aryl Product | Reference |
|---|---|---|---|---|
| 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Microwave | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | orientjchem.org |
| 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Microwave | 6-(4-methoxyphenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | orientjchem.org |
| 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Microwave | 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one | orientjchem.org |
| 6-iodo-2-phenyl-3-methyl-quinazolin-4(3H)-one | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Microwave | 3-methyl-2-phenyl-6-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | orientjchem.org |
In addition to the C-6 position, the methyl carboxylate group at the C-4 position serves as another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides, or it can be subjected to other ester transformations. This orthogonal reactivity allows for a directed and combinatorial approach to synthesizing large libraries of quinazoline derivatives for screening in drug discovery and other applications.
Integration into Cascade Reactions and Tandem Processes
Cascade reactions, or tandem processes, represent a highly efficient strategy in organic synthesis where multiple bond-forming events occur in a single pot without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time.
While the concept of integrating functionalized heterocycles into such processes is well-established for constructing complex molecular architectures, the specific application of this compound in cascade reactions is not yet extensively documented in peer-reviewed literature. The molecule possesses the requisite functional handles—an aryl iodide for oxidative addition and a carboxylate for potential intramolecular reactions—that would theoretically make it a suitable candidate for such processes. However, detailed studies outlining its role in specific, named tandem reactions are an area for future investigation.
Role in the Development of New Catalytic Systems
The development of novel catalytic systems often relies on the design of sophisticated organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Nitrogen heterocycles are a prominent class of compounds used as ligands in transition-metal catalysis.
The quinazoline scaffold, with its multiple nitrogen atoms, presents potential coordination sites for metal binding. However, the role of this compound specifically as a ligand or a precursor for ligands in the development of new catalytic systems is a specialized area of research. The existing body of scientific literature primarily focuses on the synthesis of the quinazoline ring system itself using various catalysts, rather than the use of quinazoline derivatives as components of the catalysts. nih.govmdpi.com Further research is needed to explore the potential of this and related quinazoline structures in the field of catalyst design.
Exploration in Material Science Research as a Synthetic Intermediate
Quinazoline-based compounds have been investigated for applications in materials science, particularly in the field of organic electronics, due to their rigid, planar structure and tunable photophysical properties. Derivatives have been explored as components of organic light-emitting diodes (OLEDs) and other electroactive materials.
The potential of this compound as a synthetic intermediate in this field lies in its capacity for modification. The C-6 iodine atom allows for the attachment of various aromatic and extended π-conjugated systems via cross-coupling reactions. This could be used to synthesize novel materials with tailored electronic and optical properties. While the broader class of quinazolines has shown promise, the specific exploration of this compound as a precursor for functional materials is an emerging area, and detailed findings on its direct application are not yet widely available in the current literature.
Future Research Directions and Emerging Trends in Quinazoline Chemistry
Development of Novel and Efficient Synthetic Methodologies for Quinazoline (B50416) Scaffolds
The synthesis of the quinazoline core has evolved significantly from classical methods. semanticscholar.org The future of quinazoline synthesis lies in the development of methodologies that are not only novel but also embody the principles of green chemistry—efficiency, atom economy, and environmental benignity. bohrium.com
Recent advancements have seen a surge in transition-metal-catalyzed reactions, which offer mild conditions and high functional group tolerance. nih.gov Catalysts based on palladium, copper, iron, nickel, and ruthenium have been successfully employed for constructing the quinazoline ring through various pathways, including C-H activation, dehydrogenative coupling, and annulation strategies. nih.govorganic-chemistry.org For instance, manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with amides provides a direct route to 2-substituted quinazolines. nih.gov Similarly, iron-catalyzed aerobic oxidation of 2-aminobenzylamines with other amines has proven to be an effective method. nih.gov
Looking ahead, research is expected to focus on:
Photoredox Catalysis: Visible-light-mediated synthesis is an emerging eco-friendly approach that allows for the formation of quinazolines under exceptionally mild conditions, often without the need for traditional heating. frontiersin.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the industrial-scale production of quinazoline-based active pharmaceutical ingredients.
Catalyst- and Solvent-Free Conditions: Microwave-assisted synthesis represents a significant step towards greener chemistry, often enabling reactions to proceed rapidly without the need for a catalyst or solvent, thereby simplifying purification and reducing waste. frontiersin.orgnih.gov
These modern methods allow for the efficient synthesis of specifically functionalized quinazolines. For example, the synthesis of Methyl 6-iodoquinazoline-4-carboxylate can be envisioned through multi-step sequences starting from appropriately substituted anthranilic acids or 2-aminobenzonitriles, incorporating these advanced catalytic systems to build the heterocyclic core.
| Methodology | Key Features | Catalyst/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Transition-Metal Catalysis | Dehydrogenative coupling, C-H activation, annulation | Pd, Cu, Fe, Ru, Ni complexes | High efficiency, broad substrate scope, mild conditions | nih.govorganic-chemistry.org |
| Visible Light Photoredox Catalysis | Metal-free oxidative coupling | Organic dyes (e.g., Eosin Y) | Environmentally benign, low catalyst loading, room temperature | frontiersin.org |
| Microwave-Assisted Synthesis | Rapid heating under catalyst/solvent-free conditions | Ammonium acetate | Reduced reaction times, clean reactions, eco-friendly | frontiersin.orgnih.gov |
| Multi-component Reactions | One-pot synthesis from three or more starting materials | Iodine, various catalysts | High atom economy, operational simplicity, diversity | frontiersin.org |
Expansion of the Chemical Space through Targeted Synthesis of Quinazoline Derivatives
Expanding the chemical space of quinazoline derivatives is crucial for discovering new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Targeted synthesis focuses on creating focused libraries of compounds around a core scaffold to explore structure-activity relationships (SAR).
This compound serves as an exemplary building block for this purpose. The iodo-substituent at the C-6 position is a versatile synthetic handle, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, systematically modifying the properties of the molecule.
Key reactions for derivatization include:
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
Sonogashira Coupling: Introduction of alkynyl groups.
Heck Coupling: Introduction of alkenyl groups.
Buchwald-Hartwig Amination: Introduction of amine functionalities.
Stille Coupling: Introduction of organotin-derived fragments.
By employing these reactions, a single intermediate like this compound can be rapidly converted into a large and diverse library of novel compounds. rroij.com This strategy is fundamental to modern drug discovery, enabling the systematic exploration of the chemical space around the quinazoline core to identify lead compounds for various therapeutic targets, from protein kinases to DNA-interacting agents. nih.govmdpi.comnih.gov
| Reaction Name | Reactant | Group Introduced | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid | Aryl/Heteroaryl | Pd(PPh₃)₄ |
| Sonogashira Coupling | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI |
| Heck Coupling | Alkene | Alkenyl | Pd(OAc)₂ |
| Buchwald-Hartwig Amination | Amine | Amino (NR¹R²) | Pd₂(dba)₃, ligand (e.g., XPhos) |
| Stille Coupling | Organostannane | Various organic groups | Pd(PPh₃)₄ |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov In the context of quinazoline chemistry, these computational tools are being employed for the rational design of new derivatives with specific biological activities. AI/ML models can analyze vast datasets of existing compounds to identify key structural features responsible for desired effects, such as the inhibition of a particular enzyme like Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
Future applications in this area include:
De Novo Drug Design: Generative models can design entirely new quinazoline structures predicted to have high affinity and selectivity for a biological target.
Predictive Modeling: QSAR (Quantitative Structure-Activity Relationship) models built with ML algorithms can predict the biological activity of virtual compounds before they are synthesized, prioritizing the most promising candidates. nih.gov
Retrosynthesis Prediction: AI can propose efficient synthetic routes for complex target molecules, potentially identifying novel pathways to compounds like this compound and its derivatives.
By leveraging AI, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional trial-and-error approaches and accelerating the discovery of next-generation quinazoline-based drugs. researchgate.net
In-depth Mechanistic Elucidation of Quinazoline Reactivity
A fundamental understanding of the reaction mechanisms underlying the synthesis and functionalization of quinazolines is essential for optimizing existing methods and developing new ones. While many synthetic protocols are well-established, the precise step-by-step pathways, transition states, and the role of catalysts are often not fully understood.
Future research will increasingly rely on a combination of experimental techniques and computational chemistry to unravel these mechanisms. globethesis.com Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate energy barriers, and elucidate the roles of catalysts and reagents. globethesis.com This computational insight can explain observed regioselectivity, predict the outcome of new reactions, and guide the design of more efficient catalysts. For instance, understanding the electronic influence of the iodo and carboxylate groups on the quinazoline ring of this compound is crucial for predicting its reactivity in nucleophilic and electrophilic substitution reactions. scispace.com Detailed mechanistic studies can lead to significant improvements in reaction yields and the development of more robust and reliable synthetic protocols. researchgate.netnih.gov
Advancements in High-Throughput Synthesis and Screening Applications
The need to rapidly evaluate large numbers of compounds has driven advancements in high-throughput synthesis and screening. nih.gov For quinazoline chemistry, this involves the use of automated and parallel synthesis platforms to quickly generate libraries of derivatives from common intermediates. researchgate.net
The use of solid-phase synthesis or polymer-supported reagents can facilitate the purification process, making it amenable to automation. A scaffold like this compound is well-suited for such platforms. It can be anchored to a solid support, and then a variety of building blocks can be introduced at the 6-position through parallel cross-coupling reactions. After cleavage from the support, a library of purified compounds is ready for biological evaluation.
Coupling these synthetic techniques with high-throughput screening (HTS) assays allows for the rapid identification of hits from large compound libraries. nih.gov Emerging screening technologies, such as microdroplet-based reaction platforms, further accelerate this process by allowing for the rapid optimization of reaction conditions and synthesis of derivatives in minute quantities, which is ideal for initial screening efforts. nih.gov This synergy between high-throughput synthesis and screening is critical for accelerating the pace of drug discovery in the field of quinazoline chemistry. researchgate.netresearchgate.net
Q & A
Q. How can this compound be integrated into materials science research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
